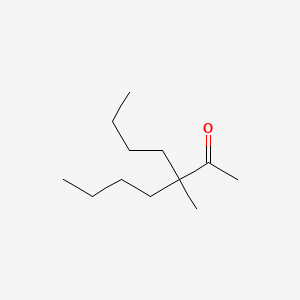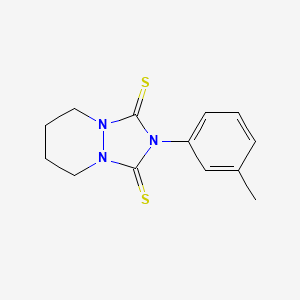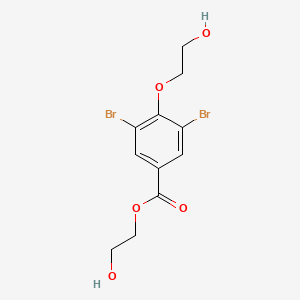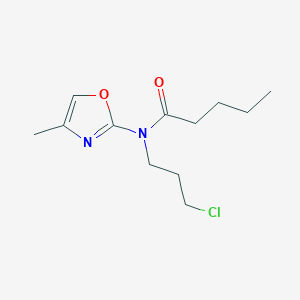![molecular formula C21H25N3 B14621860 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile CAS No. 59192-51-7](/img/structure/B14621860.png)
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is an organic compound belonging to the class of diazenes. This compound is characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings, one of which is substituted with an octyl group and the other with a nitrile group. The compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile typically involves a diazotization reaction. The process begins with the diazotization of an aromatic amine, followed by coupling with a substituted benzene derivative. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts, such as p-toluene sulfonic acid, is common to enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions typically yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride (AlCl₃) as catalysts.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor in metal industries.
Wirkmechanismus
The mechanism of action of 4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible isomerization between the E and Z forms, affecting the compound’s binding affinity and activity. The molecular pathways involved include interactions with enzymes and receptors, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(4-Octyloxyphenyl)diazenyl]aniline
- 4-[(E)-(3-((E)-(hexylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
- 4-[(E)-(3-((E)-(dodecylimino)methyl)-4-hydroxyphenyl)diazenyl]benzonitrile
Uniqueness
4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of the octyl group enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the nitrile group provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives .
Eigenschaften
CAS-Nummer |
59192-51-7 |
|---|---|
Molekularformel |
C21H25N3 |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-[(4-octylphenyl)diazenyl]benzonitrile |
InChI |
InChI=1S/C21H25N3/c1-2-3-4-5-6-7-8-18-9-13-20(14-10-18)23-24-21-15-11-19(17-22)12-16-21/h9-16H,2-8H2,1H3 |
InChI-Schlüssel |
BLXAGKLPJJUYEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H-Imidazo[4,5-b]pyridin-5-amine, 7-(methylthio)-](/img/structure/B14621817.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)

![1-Oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14621835.png)
![2-Oxo-2-[4-(propan-2-yl)phenyl]ethyl thiocyanate](/img/structure/B14621849.png)



![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
